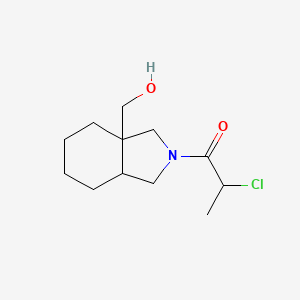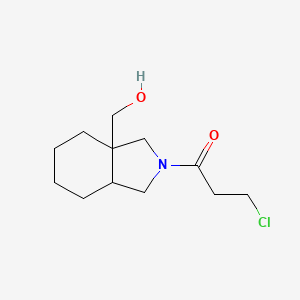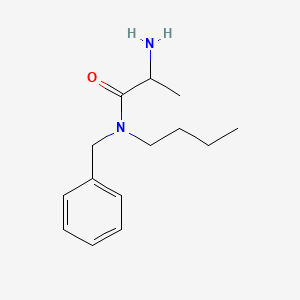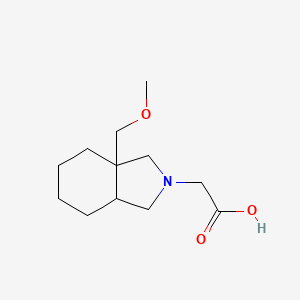![molecular formula C9H13N3O3 B1478975 5-(3-Aminopropanoyl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion CAS No. 1850214-91-3](/img/structure/B1478975.png)
5-(3-Aminopropanoyl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion
Übersicht
Beschreibung
The compound “5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of diketopyrrolopyrrole-based conjugated polymer . These polymers have been used as efficient alternatives to spiro-OMeTAD in perovskite solar cells as hole transporting layers .
Synthesis Analysis
The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles is based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters .Molecular Structure Analysis
The molecular structure of this compound involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
The compound is involved in the (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles . This is one of the most effective methods for accessing pyrrolidines .Physical and Chemical Properties Analysis
The physical properties of the complexes formed by this compound were characterized by elemental analysis, DSC/TGA, and cyclic voltammetry . The molecular structures of the complexes were elucidated using UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Optoelektronische Materialien
Diketopyrrolopyrrol-Derivate (DPPs), die eng mit der betreffenden Verbindung verwandt sind, sind bekannt für ihre Verwendung in optoelektronischen Materialien. Sie wurden aufgrund ihrer Hochleistungsmerkmale in Solarzellen, Fluoreszenz-Sonden, Bio-Bildgebung und photodynamischer/photothermischer Therapie eingesetzt .
Kunststoff-Färbung und Oberflächenbeschichtungen
Aufgrund ihrer leuchtenden Farben und ihrer hohen Stabilität haben DPPs auch Anwendungen in der Kunststoff-Färbung und Oberflächenbeschichtung gefunden. Diese Eigenschaften machen sie für den Einsatz in verschiedenen optischen Systemen geeignet, einschließlich Informationsspeicher- und Überwachungsgeräten .
Organische Elektronik
Die Derivate der Verbindung wurden als Bausteine für die Konstruktion von Copolymeren mit Quaterthiophen-Einheiten verwendet, die im Bereich der organischen Elektronik von Bedeutung sind .
Biologische Aktivität
Pyrrolopyrazin-Derivate, die eine ähnliche Struktur wie die Verbindung aufweisen, wurden für die potenzielle Verwendung in biologischen Aktivitäten synthetisiert. Sie wurden durch Prozesse entwickelt, die Domino-Imin-Bildung und intramolekulare Annulation umfassen .
Synthetische Chemie
In der synthetischen Chemie waren diese Derivate an Mehrkomponentenreaktionen beteiligt, um tetrasubstituierte Pyrrole zu synthetisieren, die wertvolle Verbindungen in verschiedenen chemischen Synthesen sind .
Antitubulin-Aktivität
Substituierte Tetrahydropyrrolo[3,4-c]pyrrol-1,3-dion (THPPD)-Derivate wurden auf ihre Antitubulin-Aktivität hin untersucht. Einige dieser Derivate haben sich als potenzielle Inhibitoren des Colchicin-Ortes erwiesen, was für die Krebsforschung von Bedeutung sein könnte .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(3-aminopropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPXODZZOXXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)

![3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478902.png)

![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)
![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)
![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)
![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)



